molecular formula C5H3NO3S B13424985 4-Nitrothiophene-3-carbaldehyde

4-Nitrothiophene-3-carbaldehyde

Cat. No.: B13424985
M. Wt: 157.15 g/mol
InChI Key: KBCAIPIBEOQNDJ-UHFFFAOYSA-N
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Description

4-Nitrothiophene-3-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a nitro group at the 4-position and an aldehyde group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrothiophene-3-carbaldehyde typically involves the nitration of thiophene derivatives followed by formylation. One common method includes the nitration of thiophene to yield 4-nitrothiophene, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the 3-position .

Industrial Production Methods: Industrial production methods often utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrothiophene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 4-Nitrothiophene-3-carbaldehyde is thought to involve nucleophilic attack by intracellular thiols at the nitro group, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and DNA, thereby exerting antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4-Nitrothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized thiophene derivatives and in applications requiring precise molecular interactions .

Properties

Molecular Formula

C5H3NO3S

Molecular Weight

157.15 g/mol

IUPAC Name

4-nitrothiophene-3-carbaldehyde

InChI

InChI=1S/C5H3NO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3H

InChI Key

KBCAIPIBEOQNDJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)[N+](=O)[O-])C=O

Origin of Product

United States

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